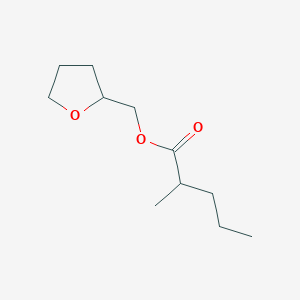

Oxolan-2-ylmethyl 2-methylpentanoate

Description

Oxolan-2-ylmethyl 2-methylpentanoate is an ester compound comprising a tetrahydrofurfuryl alcohol (oxolan-2-ylmethanol) and 2-methylpentanoic acid. The tetrahydrofurfuryl moiety (C₅H₉O) contributes a cyclic ether structure, while the 2-methylpentanoate group (C₆H₁₁O₂) introduces branching at the second carbon of the pentanoic acid chain. This structural combination likely imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the oxygen-rich oxolane ring.

The molecular formula of this compound can be inferred as C₁₁H₂₀O₃ (derived from C₅H₉O + C₆H₁₁O₂), with a molecular weight of 200.28 g/mol.

Properties

CAS No. |

5448-54-4 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

oxolan-2-ylmethyl 2-methylpentanoate |

InChI |

InChI=1S/C11H20O3/c1-3-5-9(2)11(12)14-8-10-6-4-7-13-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

NNBODYPPAPJMQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=O)OCC1CCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The primary method for synthesizing oxolan-2-ylmethyl 2-methylpentanoate involves the esterification of oxolan-2-ylmethanol with 2-methylpentanoic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Oxolan-2-ylmethyl 2-methylpentanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles (amines, thiols), solvents like dichloromethane or tetrahydrofuran.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Oxolan-2-ylmethyl 2-methylpentanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: This compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving esters and their derivatives.

Medicine:

Drug Development: this compound is explored for its potential in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.

Industry:

Fragrance and Flavor Industry: Due to its ester structure, this compound is used in the formulation of fragrances and flavors, providing fruity and floral notes.

Mechanism of Action

The mechanism of action of oxolan-2-ylmethyl 2-methylpentanoate involves its interaction with specific molecular targets, primarily through ester hydrolysis. Enzymes such as esterases catalyze the hydrolysis of the ester bond, leading to the formation of oxolan-2-ylmethanol and 2-methylpentanoic acid. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Esters of 2-methylpentanoic acid vary in properties based on their alcohol moieties. Below is a comparative analysis of key analogs:

Table 1: Comparison of 2-Methylpentanoate Esters

Key Findings:

Volatility and Applications: Smaller esters (e.g., methyl, ethyl) exhibit higher volatility, making them suitable for air fresheners or top-note fragrances. Ethyl 2-methylpentanoate is notably abundant in green tea . Larger esters (e.g., butyl, 2-methylpentyl) are less volatile, favoring use in long-lasting flavor formulations or base-note perfumes .

Thermal Stability: Esters derived from optically active acids (e.g., 2-methylpentanoate) show higher transition temperatures compared to racemic mixtures, as noted in general ester studies . The tetrahydrofurfuryl group in this compound may further enhance thermal stability due to steric hindrance.

Aroma Profiles: Butyl 2-methylpentanoate is associated with fruity notes in ripe fruits, while methyl and ethyl derivatives are linked to herbal or sweet profiles . The oxolane moiety in the target compound could introduce subtle earthy or green undertones, though experimental data is needed.

Regulatory Status: Methyl 2-methylpentanoate is GRAS-listed, indicating its safety for food use . This compound’s regulatory status remains undefined but may require evaluation due to structural similarities to regulated esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.